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Compound of Interest

Compound Name: Meleagrine

Cat. No.: B1255016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of

meleagrine, a prenylated indole alkaloid with promising biological activities, in fungi of the

genus Penicillium, particularly Penicillium chrysogenum. This document details the genetic

basis, enzymatic steps, and chemical intermediates of the pathway, supported by quantitative

data, experimental methodologies, and visual diagrams to facilitate a comprehensive

understanding for research and drug development applications.

Introduction to Meleagrine
Meleagrine is a mycotoxin characterized by a complex triazaspirocyclic skeleton. It belongs to

the roquefortine alkaloid family and is known for its cytotoxic and antibacterial properties. The

elucidation of its biosynthetic pathway is crucial for understanding its production, regulation,

and for harnessing its therapeutic potential through synthetic biology and medicinal chemistry

approaches. In Penicillium chrysogenum, the biosynthesis of meleagrine is intricately linked to

that of another mycotoxin, roquefortine C, sharing a common gene cluster and early pathway

intermediates.[1][2]

The Meleagrine Biosynthetic Gene Cluster
The production of meleagrine is orchestrated by a set of co-regulated genes located within a

single biosynthetic gene cluster, often referred to as the roquefortine/meleagrine (RGGM)
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cluster.[3][4] In P. chrysogenum, this cluster contains seven key genes encoding the enzymes

and a transporter protein necessary for the synthesis and secretion of meleagrine.[3][5]

Table 1: Genes in the Penicillium chrysogenum Roquefortine/Meleagrine Gene Cluster

Gene Protein Product Putative Function

roqA (Pc21g15480) RoqA
Nonribosomal Peptide

Synthetase (NRPS)

roqR RoqR
Cytochrome P450

Oxidoreductase

roqD (Pc21g15430) RoqD
Dimethylallyl-L-tryptophan

Synthase (Prenyltransferase)

roqM RoqM Monooxygenase

roqO RoqO Monooxygenase

roqN (Pc21g15440) RoqN Methyltransferase

roqT RoqT MFS Transporter

The Meleagrine Biosynthetic Pathway
The biosynthesis of meleagrine is a branched pathway that commences with the condensation

of L-tryptophan and L-histidine.[5] The pathway proceeds through several key intermediates,

including roquefortine C, which serves as a crucial branch-point metabolite.

Formation of the Diketopiperazine Core
The pathway is initiated by the nonribosomal peptide synthetase (NRPS) RoqA, which

condenses L-histidine and L-tryptophan to form the diketopiperazine,

histidyltryptophanyldiketopiperazine (HTD).[5][6]

A Branched Pathway to Roquefortine C
From HTD, the pathway branches.[5][7] One branch involves the dehydrogenation of HTD by

the cytochrome P450 oxidoreductase RoqR to yield
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dehydrohistidyltryptophanyldiketopiperazine (DHTD).[5][6] Subsequently, the prenyltransferase

RoqD attaches a dimethylallyl group to DHTD to form roquefortine C.[5][7] In the alternative

branch, RoqD first prenylates HTD to produce roquefortine D, which is then dehydrogenated by

RoqR to yield roquefortine C.[5]

Conversion of Roquefortine C to Meleagrine
Roquefortine C is the direct precursor for the latter stages of meleagrine biosynthesis. This

conversion involves a series of oxidative and methylation steps:

RoqM, a monooxygenase, hydroxylates roquefortine C to produce glandicoline A.[5]

A second monooxygenase, RoqO, further oxidizes glandicoline A to yield glandicoline B.[5]

Finally, the methyltransferase RoqN catalyzes the methylation of glandicoline B to form

meleagrine.[5][8][9] Silencing of the roqN gene (previously referred to as gmt) leads to the

accumulation of glandicoline B, confirming its role in this final step.[1][2][9]
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Figure 1. Biosynthesis pathway of Meleagrine in Penicillium chrysogenum.

Quantitative Data on Meleagrine Production
While comprehensive enzyme kinetic data for the meleagrine pathway is not readily available

in the public domain, studies on fermentation optimization provide insights into factors

influencing meleagrine yield.

Table 2: Effect of Initial pH on Meleagrine Yield in Penicillium sp. OUCMDZ-1435
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Initial pH Relative Meleagrine Yield (%)

2.0 ~40

2.5 ~80

3.0 100

4.0 ~75

5.0 ~50

6.0 ~30

Data adapted from a study on fermentation optimization, where the yield at pH 3.0 was set as

the maximum (100%).[8]

Table 3: Effect of Precursor Feeding on Meleagrine Yield in Penicillium sp. OUCMDZ-1435

Precursor Added Relative Meleagrine Yield (%)

L-Tryptophan ~120

L-Histidine ~110

Data adapted from the same fermentation optimization study, showing a moderate increase in

yield with the addition of precursors.[8]

Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the

meleagrine biosynthetic pathway. These are representative protocols and may require

optimization for specific strains and laboratory conditions.

Fungal Strains and Culture Conditions
Strain:Penicillium chrysogenum (e.g., Wis54-1255) is a commonly used strain for studying

meleagrine biosynthesis.
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Media: For secondary metabolite production, a defined medium (DM) is often used. A typical

DM for Penicillium might contain (per liter): 15 g glucose, 3.5 g (NH₄)₂SO₄, 0.5 g

MgSO₄·7H₂O, 0.8 g KH₂PO₄, and a trace element solution.

Culture: Shake flask cultures are typically grown at 25-28°C with agitation (e.g., 200 rpm) for

5-7 days.

Gene Knockout via Homologous Recombination
This protocol outlines a general workflow for deleting a target gene (e.g., roqA) in P.

chrysogenum.
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Figure 2. General workflow for gene knockout in Penicillium chrysogenum.

RNA Silencing (RNAi)
RNA interference is a powerful tool for transiently reducing the expression of a target gene to

study its function.[1][3]

Vector Construction: A hairpin RNAi vector (e.g., pJL43-RNAi) is constructed to express a

double-stranded RNA (dsRNA) corresponding to a segment of the target gene.
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Transformation: The RNAi vector is introduced into P. chrysogenum protoplasts.

Selection and Screening: Transformants are selected and screened for reduced expression

of the target gene via qRT-PCR and for the expected changes in metabolite profile.

Metabolite Extraction and Analysis (HPLC-MS)
Extraction: The fungal mycelium and culture broth are separated. The broth is typically

extracted with an organic solvent like ethyl acetate. The mycelium can be sonicated in

methanol or another suitable solvent to extract intracellular metabolites.

HPLC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography

coupled to Mass Spectrometry (HPLC-MS).

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is

employed.

Detection: A PDA (Photodiode Array) detector can be used for UV-Vis detection, while a

mass spectrometer (e.g., LTQ-FT Ultra) provides mass information for compound

identification and quantification.

Conclusion
The biosynthesis of meleagrine in Penicillium is a complex, branched pathway involving a

dedicated gene cluster. Understanding this pathway at a molecular and biochemical level is

essential for researchers in natural product chemistry, mycotoxicology, and drug discovery. The

methodologies and data presented in this guide provide a foundation for further investigation

and for the potential biotechnological production of meleagrine and its derivatives. Further

research is warranted to fully characterize the kinetics of the biosynthetic enzymes and the

regulatory networks that govern the expression of the meleagrine gene cluster.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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